2-(Methylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione
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Overview
Description
2-(Methylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione is a heterocyclic compound containing sulfur and phosphorus atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a benzodioxaphosphole derivative with a methylsulfanyl reagent in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
2-(Methylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxaphosphole derivatives and methylsulfanyl-containing heterocycles. Examples include:
- 2-(Methylsulfanyl)-1,3-benzodioxole
- 2-(Methylsulfanyl)-1,3,2lambda~5~-benzodioxaphosphole-2-oxide .
Uniqueness
What sets 2-(Methylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione apart is its unique combination of sulfur and phosphorus atoms within a heterocyclic framework. This structural feature imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Properties
CAS No. |
23208-14-2 |
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Molecular Formula |
C7H7O2PS2 |
Molecular Weight |
218.2 g/mol |
IUPAC Name |
2-methylsulfanyl-2-sulfanylidene-1,3,2λ5-benzodioxaphosphole |
InChI |
InChI=1S/C7H7O2PS2/c1-12-10(11)8-6-4-2-3-5-7(6)9-10/h2-5H,1H3 |
InChI Key |
VSAHCKDTXMBNCK-UHFFFAOYSA-N |
Canonical SMILES |
CSP1(=S)OC2=CC=CC=C2O1 |
Origin of Product |
United States |
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